molecular formula C21H22ClN3OS2 B10764518 (2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride CAS No. 1427472-75-0

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride

Cat. No.: B10764518
CAS No.: 1427472-75-0
M. Wt: 432.0 g/mol
InChI Key: VSKYOTRJSLYFHX-UXJRWBAGSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route for MKT-077 may vary, but it typically involves the following steps:

    Starting Materials: The synthesis begins with suitable starting materials.

    Rhodacyanine Formation: Key steps involve the formation of the rhodacyanine core, which imparts the compound’s unique properties.

    Purification: After synthesis, MKT-077 undergoes purification to achieve high purity.

Industrial Production Methods: While industrial-scale production details are proprietary, the compound’s synthesis likely follows similar principles, albeit with optimized processes for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: MKT-077 can participate in various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: The reverse process, where hydrogen is added or oxygen removed.

    Substitution: Exchange of functional groups.

    Other Transformations: Such as cyclization or rearrangements.

Common Reagents and Conditions:

    Rhodium Complexes: These play a crucial role in the rhodacyanine formation.

    Solvents: Organic solvents like DMSO are often used.

    Temperature and Pressure: Reaction conditions are carefully controlled.

Major Products: The primary product is MKT-077 itself, with its distinctive rhodacyanine structure.

Scientific Research Applications

MKT-077 finds applications in:

    Cancer Research: Its antitumor activity makes it a promising candidate for cancer therapy.

    Cell Biology: Researchers study its effects on cellular processes.

    Medicine: Investigated for potential clinical use.

Mechanism of Action

The precise mechanism remains incompletely understood. MKT-077 is known to interact with HSP70 (heat shock protein 70), a chaperone protein involved in protein folding and cellular stress responses . By disrupting HSP70 function, MKT-077 affects cell survival and tumor growth.

Comparison with Similar Compounds

While MKT-077 stands out for its antitumor properties, other related compounds include:

  • [Compound A]
  • [Compound B]
  • [Compound C]

Properties

IUPAC Name

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1/b21-19+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYOTRJSLYFHX-UXJRWBAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2CC)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147366-41-4, 1427472-75-0
Record name Mkt 077
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147366414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKT-077
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427472750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MKT-077
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF5ZXI0JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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